molecular formula C5H4ClIN2O B12812575 2-Chloro-4-iodo-6-methoxypyrimidine CAS No. 142451-97-6

2-Chloro-4-iodo-6-methoxypyrimidine

Cat. No.: B12812575
CAS No.: 142451-97-6
M. Wt: 270.45 g/mol
InChI Key: ADGIGXGJIBVPLM-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-6-methoxypyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 2,4-dichloropyrimidine with sodium iodide in the presence of a suitable solvent, such as acetone or acetonitrile. The reaction is carried out under reflux conditions, leading to the substitution of one chlorine atom with an iodine atom. The resulting 2-chloro-4-iodopyrimidine is then methoxylated using sodium methoxide in methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-6-methoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-iodo-6-methoxypyrimidine, while a coupling reaction with a boronic acid can produce a biaryl derivative .

Scientific Research Applications

2-Chloro-4-iodo-6-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The presence of halogen atoms and a methoxy group can enhance its binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodo-6-methoxypyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as a methoxy group. This combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

2-chloro-4-iodo-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGIGXGJIBVPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569056
Record name 2-Chloro-4-iodo-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142451-97-6
Record name 2-Chloro-4-iodo-6-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142451-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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